molecular formula C8H17NS2 B14323123 N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine CAS No. 111203-60-2

N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine

Katalognummer: B14323123
CAS-Nummer: 111203-60-2
Molekulargewicht: 191.4 g/mol
InChI-Schlüssel: XOHWWWOEILJGDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two methylsulfanyl groups attached to the ethen-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine typically involves the reaction of diethylamine with a suitable precursor containing the methylsulfanyl groups

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethen-1-amine backbone to an ethane backbone.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethane derivatives.

    Substitution: Various substituted amines and thiols.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The presence of the methylsulfanyl groups enhances its reactivity and allows it to form stable complexes with metal ions and other substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-1,2-bis(methylsulfanyl)ethen-1-amine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethyl-1,2-bis(ethylsulfanyl)ethen-1-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.

Uniqueness

N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is unique due to the combination of ethyl groups on the nitrogen atom and methylsulfanyl groups on the ethen-1-amine backbone. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

111203-60-2

Molekularformel

C8H17NS2

Molekulargewicht

191.4 g/mol

IUPAC-Name

N,N-diethyl-1,2-bis(methylsulfanyl)ethenamine

InChI

InChI=1S/C8H17NS2/c1-5-9(6-2)8(11-4)7-10-3/h7H,5-6H2,1-4H3

InChI-Schlüssel

XOHWWWOEILJGDA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=CSC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.